Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]-
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Overview
Description
Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety linked to an indole structure, which is further substituted with a hydroxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzoic acid with an indole derivative under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The intermediate product is then subjected to further reactions, including oxidation and reduction, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the hydroxyphenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: A simpler benzoic acid derivative with similar antioxidant properties but lacking the indole moiety.
Indole-3-acetic acid: An indole derivative with plant growth-regulating properties, differing in its lack of the benzoic acid moiety.
Protocatechuic acid: A benzoic acid derivative with additional hydroxyl groups, exhibiting similar antioxidant and antimicrobial activities.
The uniqueness of benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- lies in its combined structural features of both benzoic acid and indole, which contribute to its diverse chemical reactivity and biological activities .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- is particularly notable for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- can be represented as follows:
This compound combines a benzoic acid moiety with an indole derivative, which is known for various biological properties.
Antioxidant Activity
Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. The presence of the hydroxyphenyl group enhances the electron-donating ability of the compound, allowing it to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies suggest that it may modulate pathways involving NF-κB and COX enzymes, leading to reduced inflammation in various models.
Antimicrobial Properties
Benzoic acid derivatives have shown antimicrobial activity against a range of pathogens. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- on cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 25 µM after 48 hours of exposure.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis via caspase activation |
HeLa | 30 | Cell cycle arrest at G1 phase |
Case Studies
- Breast Cancer : A study evaluated the effects of this compound on MCF-7 cells and reported a significant reduction in cell viability and induction of apoptosis.
- Inflammatory Models : In animal models of arthritis, treatment with the compound resulted in reduced joint swelling and lower levels of inflammatory markers such as TNF-alpha and IL-6.
Properties
CAS No. |
189168-16-9 |
---|---|
Molecular Formula |
C21H15NO4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]benzoic acid |
InChI |
InChI=1S/C21H15NO4/c23-16-11-9-15(10-12-16)21(14-7-5-13(6-8-14)19(24)25)17-3-1-2-4-18(17)22-20(21)26/h1-12,23H,(H,22,26)(H,24,25) |
InChI Key |
IDXUELIYSVMUGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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